

# Technical Guide: 2-NP-Dnsah-13C6 for Analytical Applications

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## Compound of Interest

Compound Name: 2-NP-Dnsah-13C6

Cat. No.: B15600194

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This technical guide provides an in-depth overview of the physical and chemical properties of **2-NP-Dnsah-13C6**, a critical analytical standard. It details its primary application in the sensitive detection of nitrofuran residues in various matrices and provides a comprehensive experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

## Core Physical and Chemical Properties

**2-NP-Dnsah-13C6**, also known by its IUPAC name (E)-2-hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide-1,2,3,4,5,6-13C6, is a stable isotope-labeled internal standard.<sup>[1][2]</sup> It is specifically designed for use in analytical methodologies that require precise quantification. The unlabelled form, 2-NP-DNSAH, is a derivative of the nifursol metabolite 3,5-dinitrosalicylic acid hydrazide (DNSAH).<sup>[3][4]</sup>

The physical and chemical properties of **2-NP-Dnsah-13C6** are summarized below.

Property	Value	Reference(s)
Chemical Name	3,5-Dinitrosalicylic acid-13C6 (2-nitrobenzyliden)hydrazide	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> <sup>13</sup> C <sub>6</sub> H <sub>9</sub> N <sub>5</sub> O <sub>8</sub>	<a href="#">[1]</a>
Molecular Weight	381.21 g/mol	<a href="#">[1]</a>
Isotopic Purity	>99.0 atom% <sup>13</sup> C	<a href="#">[1]</a>
HPLC Purity	>99.0%	<a href="#">[1]</a>
Appearance	Neat solid (unlabelled form is a yellow powder)	<a href="#">[1]</a>
Storage	Refrigerator (2-8°C)	<a href="#">[1]</a>
Shelf Life	24 months	<a href="#">[1]</a>
CAS Number	Not available (Unlabelled: 851368-01-9)	<a href="#">[1]</a>

## Primary Application: Quantification of Nitrofuran Metabolites

Nitrofurans are a class of synthetic antibiotics whose use in food-producing animals is banned in many countries due to potential carcinogenic effects.[\[5\]](#) After administration, nitrofuran parent drugs are rapidly metabolized, and the resulting metabolites become bound to tissue proteins. [\[1\]](#) Consequently, monitoring for nitrofuran abuse relies on the detection of these stable, tissue-bound metabolites.

**2-NP-Dnsah-13C6** serves as an internal standard in the analytical workflow for detecting the nifursol metabolite, DNSAH.[\[4\]](#) The standard analytical procedure involves the acid-catalyzed hydrolysis of the protein-bound metabolites from the sample matrix, followed by a derivatization step with 2-nitrobenzaldehyde (2-NBA).[\[3\]](#)[\[6\]](#) This derivatization creates a more stable and readily detectable molecule for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like **2-NP-Dnsah-13C6** is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.[\[7\]](#)[\[8\]](#)

The primary advantages of using **2-NP-Dnsah-13C6** include:

- Enhanced Accuracy and Precision: As an internal standard, it corrects for analyte loss during sample extraction and cleanup, as well as for matrix effects in the mass spectrometer.[9]
- Reliable Calibration: Its stable isotopic composition ensures consistent response factors, improving data comparability and long-term monitoring.[9]
- Method Validation: It is essential for validating analytical methods by assessing linearity, precision, accuracy, and limits of detection.[9]

## Experimental Protocol: Determination of Nitrofuran Metabolites

The following is a representative protocol for the determination of the nifursol metabolite (DNSAH) in animal tissues using **2-NP-Dnsah-13C6** as an internal standard. This protocol is synthesized from established methods for nitrofuran metabolite analysis.[2][3][6][10]

## Materials and Reagents

- Homogenized tissue sample (e.g., liver, muscle)
- **2-NP-Dnsah-13C6** internal standard solution
- Methanol (MeOH)
- Deionized water
- Hydrochloric acid (HCl)
- 2-nitrobenzaldehyde (2-NBA) solution in Dimethyl sulfoxide (DMSO)
- Potassium phosphate dibasic ( $K_2HPO_4$ )
- Sodium hydroxide (NaOH)
- Ethyl acetate

- Sodium chloride (NaCl)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Acetonitrile (ACN)
- Ammonium acetate

## Sample Preparation and Derivatization

- Sample Weighing: Weigh  $1.0 \pm 0.1$  g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add a known amount of the **2-NP-Dnsah-13C6** internal standard solution to the sample.
- Hydrolysis and Derivatization:
  - Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100  $\mu$ L of 10 mM 2-NBA solution in DMSO to the tube.[10]
  - Vortex the mixture for approximately 10 seconds.[10]
  - Incubate the sample at 37°C for 16 hours with gentle shaking.[3][6][11]
- Neutralization:
  - Allow the sample to cool to room temperature.
  - Add 5 mL of 0.1 M K<sub>2</sub>HPO<sub>4</sub> and 0.4 mL of 1 N NaOH to adjust the pH to approximately 7.0-7.5.[3][6][10]

## Extraction and Clean-up

- Liquid-Liquid Extraction (LLE):
  - Add 5 mL of ethyl acetate to the neutralized sample.[10]
  - Vortex for 10 seconds and centrifuge for 10 minutes at approximately 3400 rpm.[10]

- Transfer the upper ethyl acetate layer to a clean 15 mL polypropylene tube.[[10](#)]
- Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers. [[10](#)]
- Drying and Reconstitution:
  - Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[[1](#)][[10](#)]
  - Reconstitute the dried residue in 1 mL of a mixture of 2 mM ammonium acetate and acetonitrile (60:40, v/v). [[4](#)]
  - Vortex for 10 seconds.
- Final Filtration:
  - Filter the reconstituted extract through a 0.45 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.[[10](#)]

## LC-MS/MS Analysis

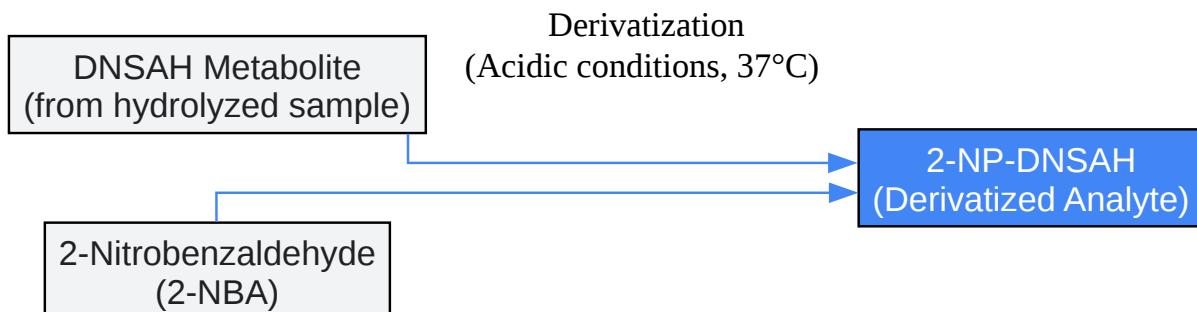
The following are typical parameters for the analysis of the derivatized nitrofuran metabolite. Optimization may be required based on the specific instrumentation used.

Parameter	Typical Value
LC Column	C18 reverse-phase column (e.g., 150 x 3 mm, 3 $\mu$ m)
Mobile Phase A	2 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	10 $\mu$ L
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive Mode
MS/MS Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ions for 2-NP-DNSAH and its  $^{13}\text{C}_6$ -labeled internal standard would need to be determined by direct infusion and optimization on the mass spectrometer. For the unlabelled derivative, the analysis is often performed in negative ionization mode.[\[6\]](#)

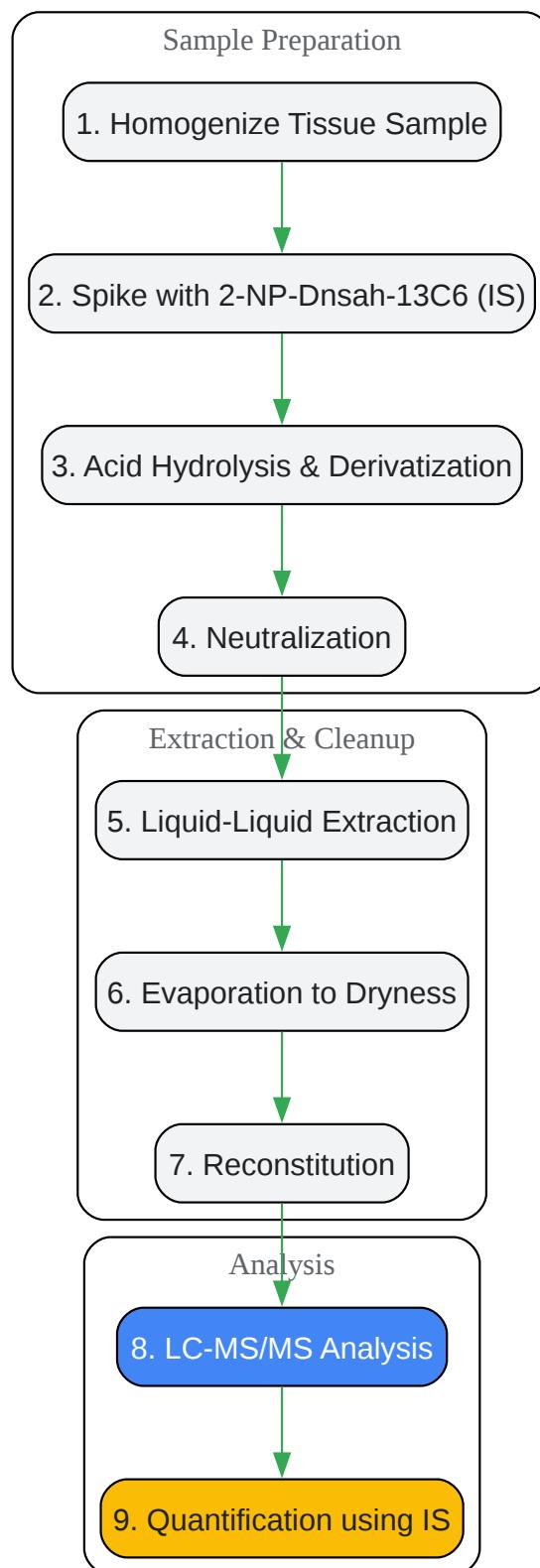
## Visualized Workflows

The following diagrams illustrate the key processes involved in the use of **2-NP-Dnsah-13C6**.



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Caption: Chemical derivatization of the DNSAH metabolite.

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Caption: Overall workflow for nitrofuran metabolite analysis.

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